

Spectroscopic Profile of 3-Bromothiophene-4-boronic acid: A Technical Guide

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Compound of Interest

Compound Name: *3-Bromothiophene-4-boronic acid*

Cat. No.: *B010461*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromothiophene-4-boronic acid** (CAS No: 101084-76-8), a key building block in organic synthesis, particularly in the development of novel pharmaceuticals and organic electronic materials. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and experimental protocols.

Introduction: Significance and Physicochemical Properties

3-Bromothiophene-4-boronic acid is a bifunctional organoboron compound featuring a thiophene ring substituted with both a bromine atom and a boronic acid group. This unique substitution pattern makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of the thiophene moiety into complex molecular architectures.

Key Physicochemical Properties:

Property	Value	Source
Molecular Formula	C ₄ H ₄ BBrO ₂ S	PubChem[1]
Molecular Weight	206.85 g/mol	ChemBK[2]
Appearance	White to light yellow solid	ChemBK[2]
Melting Point	193-195 °C	ChemBK[2]
Density	1.87 g/cm ³ (Predicted)	ChemBK[2]
Boiling Point	353.2 °C (Predicted)	ChemBK[2]

Safety and Handling: **3-Bromothiophene-4-boronic acid** is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For **3-Bromothiophene-4-boronic acid**, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons in the thiophene ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **3-Bromothiophene-4-boronic acid** is expected to show two distinct signals for the two protons on the thiophene ring, in addition to a broad signal for the acidic protons of the boronic acid group.

Typical ¹H NMR Data (300 MHz, DMSO-d₆):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.3	s (broad)	2H	$\text{B}(\text{OH})_2$
~8.1	d	1H	H-5
~7.8	d	1H	H-2

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Expert Interpretation: The downfield chemical shifts of the thiophene protons are indicative of the electron-withdrawing nature of both the bromine atom and the boronic acid group. The protons on the boronic acid group typically appear as a broad singlet that can exchange with D_2O .

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will provide insights into the carbon framework of the molecule.

Expected ^{13}C NMR Data (75 MHz, DMSO-d_6):

Chemical Shift (δ , ppm)	Assignment
~140	C-4 (ipso-carbon attached to Boron)
~135	C-5
~130	C-2
~115	C-3 (ipso-carbon attached to Bromine)

Causality in Experimental Choices: The choice of a deuterated polar aprotic solvent like DMSO-d_6 is crucial for solubilizing the boronic acid and preventing the rapid exchange of the $\text{B}(\text{OH})_2$ protons, which allows for their observation in the ^1H NMR spectrum.

Experimental Protocol for NMR Data Acquisition

- Sample Preparation: Accurately weigh approximately 5-10 mg of **3-Bromothiophene-4-boronic acid** and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A spectral width of 10-12 ppm is typically sufficient.
- ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Bromothiophene-4-boronic acid** will be characterized by absorptions corresponding to the O-H, C-H, C=C, B-O, and C-Br bonds.

Typical IR Data:

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500-3200	Broad, Strong	O-H stretching (boronic acid)
~3100	Medium	Aromatic C-H stretching
~1600-1400	Medium-Strong	C=C stretching (thiophene ring)
~1350	Strong	B-O stretching
~1050	Strong	C-O stretching
~700-600	Medium	C-Br stretching

Expert Interpretation: The broad and strong absorption in the $3500\text{-}3200\text{ cm}^{-1}$ region is a characteristic feature of the hydrogen-bonded O-H stretching of the boronic acid group. The presence of sharp peaks in the aromatic C-H stretching region and the C=C stretching region confirms the thiophene ring structure.

Experimental Protocol for IR Data Acquisition (ATR)

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
- Background Scan: Record a background spectrum of the empty ATR crystal.
- Sample Application: Place a small amount of the solid **3-Bromothiophene-4-boronic acid** sample onto the ATR crystal and apply pressure to ensure good contact.
- Sample Scan: Acquire the IR spectrum of the sample.
- Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify and label the significant absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **3-Bromothiophene-4-boronic acid**, the mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine.

Expected MS Data (Electron Ionization - EI):

m/z	Relative Intensity	Assignment
206/208	High	$[\text{M}]^+$ (Molecular ion)
188/190	Medium	$[\text{M} - \text{H}_2\text{O}]^+$
161/163	Medium	$[\text{M} - \text{B}(\text{OH})_2]^+$

Expert Interpretation: The presence of a pair of peaks with a ~1:1 intensity ratio at m/z 206 and 208 is the hallmark of a compound containing one bromine atom (due to the natural abundance

of ^{79}Br and ^{81}Br isotopes). Fragmentation often involves the loss of water from the boronic acid group or the loss of the entire boronic acid moiety.

Experimental Protocol for MS Data Acquisition (GC-MS)

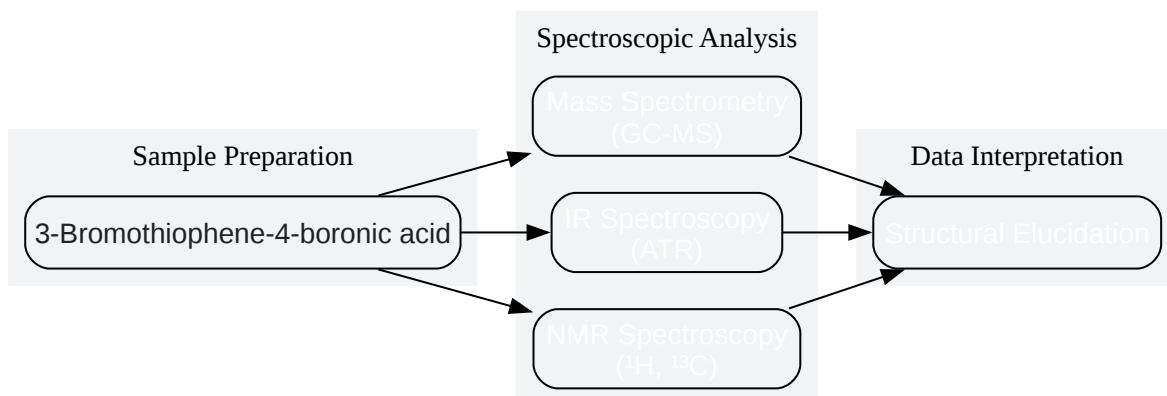
- Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).
- GC Method: Develop a suitable gas chromatography (GC) method to ensure the compound elutes as a sharp peak. The injection port temperature should be high enough to vaporize the sample but not cause degradation.
- MS Method: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 50-300) in electron ionization (EI) mode.
- Data Acquisition and Analysis: Inject the sample into the GC-MS system. Analyze the mass spectrum corresponding to the GC peak of the compound, paying close attention to the molecular ion and the isotopic pattern of bromine-containing fragments.

Visualization of Molecular Structure and Workflow

Molecular Structure

Caption: 2D structure of **3-Bromothiophene-4-boronic acid**.

Spectroscopic Analysis Workflow



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Caption: General workflow for spectroscopic analysis.

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References

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